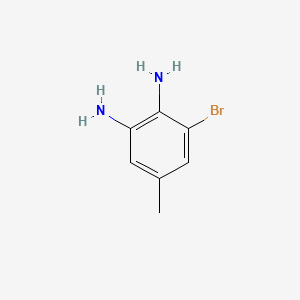

3-Bromo-5-methylbenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVCTNJQZXBGDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Routes for 3 Bromo 5 Methylbenzene 1,2 Diamine

Retrosynthetic Analysis and Strategic Design for Halogenated and Alkylated Benzene-1,2-diamines

Retrosynthetic analysis is a powerful tool for devising synthetic routes by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coach For 3-Bromo-5-methylbenzene-1,2-diamine, the primary challenge lies in controlling the regiochemistry of the three substituents. The two adjacent amine groups of the o-phenylenediamine (B120857) moiety are key functional groups to consider. tandfonline.com

A logical retrosynthetic disconnection involves the reduction of a corresponding dinitro, nitro-amino, or other nitrogen-containing precursor. This simplifies the problem to the synthesis of a substituted nitrobenzene (B124822) or aniline (B41778). Further disconnection of the bromo and methyl groups from the aromatic ring leads to potential starting materials like toluene, bromo-toluenes, or methyl-anilines. The order of introduction of these groups is critical to achieve the desired 3-bromo-5-methyl substitution pattern, avoiding the formation of unwanted isomers. kccollege.ac.inchadsprep.com

The electronic effects of the substituents play a crucial role in directing subsequent reactions. The methyl group is an ortho-, para-director and activating, while the bromine atom is also an ortho-, para-director but deactivating. The amino group is a strong ortho-, para-director and activating, whereas the nitro group is a meta-director and strongly deactivating. These directing effects must be carefully considered when designing the synthetic sequence.

Precursor Sourcing and Synthesis of Key Intermediates

The synthesis of this compound often commences from readily available precursors. A common starting material is 4-bromo-2-methyl-6-nitro-phenylamine. The synthesis of this key intermediate itself involves multiple steps, likely starting from a simpler substituted benzene (B151609) derivative.

Another potential precursor is 3-bromotoluene. nih.gov From this starting material, a nitration reaction would be required. The directing effects of the bromo and methyl groups would lead to a mixture of isomers, necessitating separation or a more regioselective nitration method.

Alternatively, starting with a substituted aniline and performing electrophilic bromination is a viable strategy. For instance, 2-methyl-4-nitroaniline (B30703) could be brominated, though controlling the position of bromination relative to the activating amino and deactivating nitro groups presents a challenge.

Direct Functionalization Approaches on Aromatic Systems

Direct functionalization of an aromatic ring is a common strategy to introduce the required bromo and methyl groups.

Regioselective Bromination Techniques

The bromination of anilines and their derivatives is a fundamental transformation in organic synthesis. ccspublishing.org.cn Traditional methods often use hazardous liquid bromine. ccspublishing.org.cn Modern approaches focus on milder and more selective reagents. Oxidative bromination using potassium bromide with an oxidant like sodium perborate (B1237305) or in the presence of a copper catalyst offers a practical alternative. scispace.comthieme-connect.com The use of N-bromosuccinimide (NBS) is another common method for regioselective bromination. The choice of solvent and catalyst can significantly influence the outcome of the reaction, and protecting groups may be necessary to achieve the desired regioselectivity, especially in the presence of highly activating amino groups. scispace.com Ionic liquids, such as 1-butyl-3-methylpyridinium (B1228570) tribromide, have also been employed as both the reagent and solvent for efficient and regioselective bromination of anilines. ncl.res.inresearchgate.net

Methylation Strategies for Aromatic Nuclei

Introducing a methyl group onto an aromatic ring can be achieved through various methods. Friedel-Crafts alkylation is a classic approach, but it is often plagued by issues of polyalkylation and rearrangement. For the synthesis of this compound, methylation is more likely to be performed on a precursor molecule rather than directly on the final diamine, as the amino groups are susceptible to methylation.

N-methylation of anilines can be achieved using various reagents like methyl iodide or dimethyl sulfate. researchgate.net However, these methods can lead to over-methylation, forming quaternary ammonium (B1175870) salts. vaia.com Transition metal-free methods using formaldehyde (B43269) as both the reductant and methyl source have been developed, although they may have limitations with electron-withdrawing groups. chimia.ch Ruthenium-catalyzed N-methylation of amines using methanol (B129727) is another efficient method. sci-hub.se

Advanced Amination Methodologies for Substituted Aromatics

The introduction of the two adjacent amino groups is a critical step. A common and effective method is the reduction of a corresponding dinitro or nitro-amino compound. Tin(II) chloride dihydrate in ethanol (B145695) is a frequently used reagent for this transformation. Other reducing agents like catalytic hydrogenation with palladium on carbon can also be employed.

For the synthesis of aromatic amines from aryl halides, the Buchwald-Hartwig amination has become a powerful tool. dtu.dk This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions. While typically used for mono-amination, variations of this methodology could potentially be adapted for the synthesis of diamines. However, direct double amination at adjacent positions can be challenging. An alternative approach involves the use of a "benzyne" intermediate, formed by the reaction of a halobenzene with a strong base like a metallic amide. caltech.edu

Multi-step Synthetic Sequences for Precise Positional Isomer Control

Achieving the specific 3-bromo-5-methyl substitution pattern requires a well-designed multi-step synthesis to control the regiochemistry. One plausible route starts with the nitration of a suitable bromotoluene or methylation of a bromoaniline derivative, followed by the introduction of the second nitrogen functionality (often as a nitro group). The final step is typically the reduction of the nitro groups to form the diamine.

A documented synthesis of 5-Bromo-3-methylbenzene-1,2-diamine starts from 4-bromo-2-methyl-6-nitro-phenylamine. This precursor is then reduced using tin(II) chloride dihydrate in ethanol to yield the final product. This highlights the importance of having the correct substitution pattern on the precursor to ensure the formation of the desired isomer.

The following table summarizes a reported synthetic route:

| Starting Material | Reagents | Product | Yield |

| 4-bromo-2-methyl-6-nitro-phenylamine | Tin(II) chloride dihydrate, Ethanol | 5-Bromo-3-methylbenzene-1,2-diamine | 59% |

| Data sourced from Patent US07312215B2. |

The control of positional isomers is paramount, and often requires careful selection of starting materials where the desired substitution pattern is already established or can be achieved through highly regioselective reactions.

Nitration-Reduction Pathways

A well-established and common method for preparing this compound involves a two-step process: nitration followed by reduction.

This pathway typically begins with a substituted aromatic compound that undergoes nitration. For instance, the synthesis can start from 3-bromo-5-methylaniline. This compound is treated with a nitrating agent, commonly a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to introduce two nitro (NO₂) groups to the benzene ring, forming a dinitro intermediate. youtube.com This intermediate is subsequently reduced to the desired diamine.

The reduction of the dinitro compound to a diamine can be achieved using various reducing agents. Traditional methods often employ metal/acid combinations, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. youtube.com Another common method is catalytic hydrogenation, which utilizes hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). youtube.com The reduction converts the nitro groups into amino (NH₂) groups, yielding this compound. youtube.com

Table 1: Nitration-Reduction Pathway Summary

| Starting Material | Nitrating Agent | Key Intermediate | Reducing Agent(s) | Final Product |

|---|---|---|---|---|

| 3-bromo-5-methylaniline | HNO₃/H₂SO₄ | 3-bromo-5-methyl-1,2-dinitrobenzene | Fe/acetic acid, SnCl₂/HCl, or H₂/Pd-C | This compound |

Palladium-Catalyzed Amination Routes

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, provides a modern approach to forming carbon-nitrogen bonds. This method could theoretically be applied to synthesize this compound.

A potential synthetic route could involve the double amination of a dihalo-aromatic precursor. The success of this reaction heavily relies on the appropriate choice of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For instance, a system using a palladium source like Pd₂(dba)₃ with a ligand such as XPhos and a base like potassium phosphate (B84403) (K₃PO₄) has been effective in similar amination reactions. organic-chemistry.org

However, the direct double amination of an aromatic ring in a one-pot synthesis can be challenging and may require significant optimization to achieve high yields and selectivity. The reaction conditions, including the choice of solvent and temperature, must be carefully controlled to facilitate the desired C-N bond formation.

Table 2: Hypothetical Palladium-Catalyzed Amination

| Substrate | Amine Source | Catalyst System (Example) | Base | Product |

|---|---|---|---|---|

| Dihalo-methylbenzene | Ammonia or equivalent | Pd₂(dba)₃ / XPhos | K₃PO₄ | This compound |

Optimization of Reaction Conditions and Yield Enhancement for Scalable Synthesis

For the large-scale production of this compound, optimizing reaction conditions to maximize yield and efficiency is crucial.

In the nitration-reduction pathway , careful control of the nitration step is essential. The reaction is typically performed at low temperatures to manage its exothermic nature and to ensure the desired regioselectivity. The subsequent reduction step also requires optimization. While catalytic hydrogenation is a clean method, the cost and potential for catalyst poisoning can be drawbacks. Metal-free reductions, for example using tetrahydroxydiboron (B82485) in water, offer a more environmentally friendly alternative with good functional group tolerance. organic-chemistry.org Recent advancements have also explored the use of H₂-fine bubbles for hydrogenation, which avoids the need for an autoclave and is suitable for multigram scale synthesis. organic-chemistry.org

For palladium-catalyzed amination , the focus of optimization lies in the catalyst system. The choice of ligand and base, as well as the reaction temperature and solvent, all play a significant role in the reaction's success. While effective, the cost of palladium and specialized ligands can be a barrier for large-scale synthesis. Therefore, developing highly efficient and recyclable catalyst systems is an area of active research.

Recent studies have also explored alternative energy sources, such as ultrasound irradiation, to promote chemical reactions in a more sustainable manner, which could be applied to the synthesis of intermediates for compounds like this compound. royalsocietypublishing.org

Table 3: Optimization Considerations

| Synthetic Pathway | Key Parameters for Optimization | Challenges for Scalability |

|---|---|---|

| Nitration-Reduction | Temperature control, choice of reducing agent, solvent selection. | Handling of exothermic reactions, waste from metal reductants, catalyst cost and deactivation. |

| Palladium-Catalyzed Amination | Catalyst/ligand selection, base, solvent, temperature. | High cost of palladium and ligands, catalyst stability and recycling. |

Reactivity and Transformational Pathways of 3 Bromo 5 Methylbenzene 1,2 Diamine

Reactivity Profiles of the Ortho-Diamino Functionality

The two amine groups in an ortho-phenylenediamine arrangement are the primary sites of chemical reactivity. Their nucleophilicity allows for reactions typical of primary aromatic amines, while their proximity enables unique cyclocondensation pathways to form heterocyclic systems.

Derivatization via Acylation and Alkylation Reactions

The primary amine groups of 3-Bromo-5-methylbenzene-1,2-diamine readily undergo acylation and alkylation. These reactions serve to protect the amines or to introduce new functional groups, thereby modifying the compound's properties and creating intermediates for more complex syntheses.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base typically results in the formation of mono- or di-acylated products. For instance, treatment with acetyl chloride would yield N-(2-amino-3-bromo-5-methylphenyl)acetamide or N,N'-(3-bromo-5-methyl-1,2-phenylene)diacetamide. These reactions are often used to protect the amine functionalities during subsequent transformations on other parts of the molecule.

Alkylation: The nucleophilic nitrogen atoms can be alkylated using alkyl halides. The degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be controlled by the reaction conditions and stoichiometry of the reagents. For example, N-alkylation with benzyl (B1604629) halides can produce derivatives like N¹,N¹-dibenzyl-5-methylbenzene-1,2-diamine. acs.org Similarly, reaction with isopropyl halides can lead to N-isopropyl derivatives. These alkylated products can serve as precursors for further synthetic manipulations or as ligands in coordination chemistry.

Cyclocondensation Reactions for Heterocyclic Synthesis

The most significant application of ortho-phenylenediamines, including this compound, is in the synthesis of fused heterocyclic compounds. The 1,2-diamine moiety is a perfect precursor for building five- or six-membered rings fused to the benzene (B151609) core.

Benzimidazoles, a crucial class of heterocycles in medicinal chemistry, are readily synthesized from the condensation of ortho-phenylenediamines with a one-carbon (C1) electrophile. researchgate.net The reaction of this compound with various reagents can yield a range of substituted benzimidazoles.

The general synthetic approach involves the cyclocondensation with aldehydes, carboxylic acids, or their derivatives. organic-chemistry.org For example, reacting the diamine with an aldehyde first forms a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to yield the 2-substituted benzimidazole (B57391). The use of cyanogen (B1215507) bromide leads to the formation of 2-aminobenzimidazoles.

| C1 Source | Reagents/Conditions | Product Type |

| Aldehydes (R-CHO) | Oxidative conditions (e.g., NaHSO₃) | 2-Substituted-6-bromo-4-methyl-1H-benzimidazole |

| Carboxylic Acids (R-COOH) | Acid catalyst (e.g., polyphosphoric acid), heat | 2-Substituted-6-bromo-4-methyl-1H-benzimidazole |

| Cyanogen bromide (CNBr) | CH₃CN/H₂O, room temperature | 6-Bromo-4-methyl-1H-benzimidazol-2-amine |

| Formic Acid (HCOOH) | Reflux | 6-Bromo-4-methyl-1H-benzimidazole |

This table presents generalized reactions based on established methods for benzimidazole synthesis from o-phenylenediamines. organic-chemistry.org

Quinoxalines are another important class of nitrogen-containing heterocycles synthesized from ortho-phenylenediamines. chim.it The standard method involves the condensation of the diamine with a 1,2-dicarbonyl compound. The reaction of this compound with compounds like glyoxal, diacetyl (2,3-butanedione), or benzil (B1666583) provides a direct route to substituted quinoxalines.

Alternatively, α-haloketones can be used, which proceed via an initial N-alkylation followed by cyclization and oxidation. thepharmajournal.com Microwave irradiation has been shown to enhance the efficiency of such reactions.

| 1,2-Dicarbonyl or Equivalent | Reagents/Conditions | Product Type |

| Diethyl oxalate | Microwave irradiation (e.g., 140°C) | 7-Bromo-5-methyl-1,4-dihydroquinoxaline-2,3-dione |

| Benzil (Ph-CO-CO-Ph) | Reflux in ethanol (B145695) | 6-Bromo-8-methyl-2,3-diphenylquinoxaline |

| α-Bromoketones (R-CO-CH₂Br) | Reflux in ethanol, often with a catalyst like aq. NH₄Cl | 2-Substituted-7-bromo-5-methylquinoxaline |

This table illustrates common pathways to quinoxalines from o-phenylenediamines, adaptable to the specified compound. chim.itthepharmajournal.com

Beyond benzimidazoles and quinoxalines, the ortho-diamine motif is a precursor to other heterocyclic systems, including benzotriazoles.

Benzotriazoles: The reaction of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a mineral acid like HCl, leads to diazotization of one amino group, followed by intramolecular cyclization onto the other amino group. This process yields 6-bromo-4-methyl-1H-benzotriazole. This reaction is a classic and efficient method for forming the benzotriazole (B28993) ring system.

Other Heterocycles: The versatility of the diamine allows for its use in constructing more complex or less common ring systems. For example, condensation reactions can be tailored to produce seven-membered rings like benzodiazepines, although this is less common than the formation of five- or six-membered rings. The compound also serves as an intermediate in multi-step syntheses of more complex fused heterocyclic structures. rsc.orgrsc.org

Coordination Chemistry and Ligand Development from Diamine Chelation

The two adjacent nitrogen atoms of this compound can act as a bidentate chelating ligand, coordinating to a single metal center to form a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complexes compared to coordination with monodentate amine ligands.

The diamine can coordinate with a wide variety of transition metals, including copper, nickel, palladium, and platinum. The resulting complexes have potential applications in catalysis and materials science. The electronic and steric properties of the bromo and methyl substituents on the aromatic ring can influence the coordination geometry, stability, and reactivity of the metal complexes. For instance, the steric bulk of the bromine atom might influence the approach of other ligands to the metal center, while the electronic nature of the substituents can tune the electron density on the metal, thereby affecting its catalytic activity.

Reactivity of the Aromatic Bromine Substituent

The bromine atom is a key functional handle for introducing molecular diversity. Its participation in nucleophilic aromatic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions, allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org The benzene ring of this compound is rendered electron-rich by the two strongly activating amino groups and the weakly activating methyl group. Consequently, it is not predisposed to undergo classical SNAr reactions, as the addition of a nucleophile to the aromatic ring is electronically disfavored. msu.edu

For substitution to occur, harsh reaction conditions are generally necessary. For instance, processes like the Dow process for producing phenol (B47542) from chlorobenzene (B131634) require extremely high temperatures (over 350 °C) and pressures. libretexts.orgmsu.edu In some cases, nucleophilic substitution on unactivated aryl halides can proceed through an alternative elimination-addition mechanism involving a highly reactive "benzyne" intermediate. This pathway, however, requires an exceptionally strong base, such as sodium amide (NaNH₂), and can lead to a mixture of regioisomers. libretexts.orgmasterorganicchemistry.com Given the electronic nature of this compound, SNAr reactions are not a common or efficient transformation pathway without significant activation, for example, through the installation of potent electron-withdrawing groups. mdpi.com

The most significant and widely utilized reactivity of the aromatic bromine substituent involves transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for bond formation and are central to modern organic synthesis. researchgate.net The bromine atom on this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.gov It is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-based reagents. nih.govmdpi.com For substrates like this compound, the unprotected aniline (B41778) groups are generally tolerated, making it a robust method for arylation. nih.govrsc.org The reaction involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.

| Component | Examples | Purpose/Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂, CataCXium A palladacycle | Pre-catalyst that forms the active Pd(0) species. Loading is typically 0.5-5 mol%. researchgate.netnih.gov |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, X-Phos, SPhos, (±)-BINAP) | Stabilizes the palladium center and facilitates the catalytic cycle. maynoothuniversity.ie |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for the transmetalation step. nih.govmdpi.com |

| Solvent | Toluene, Dioxane, 2-MeTHF, DMF, Water mixtures | The choice of solvent can significantly impact reaction efficiency. nih.govmdpi.com |

| Boron Reagent | Arylboronic acids, Alkylboronic esters | The nucleophilic coupling partner. |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.netrsc.org While aryl iodides are more reactive, efficient protocols have been developed for aryl bromides, including electron-rich substrates. acs.orgorganic-chemistry.orgacs.org The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. A challenge with less reactive aryl bromides can be the competing reductive-Heck reaction, but conditions can be optimized to favor the desired product. researchgate.net

| Component | Examples | Purpose/Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd(dba)₂, Pd(PPh₃)₂Cl₂ | Pre-catalyst, often used at 0.5-2 mol% loading. rsc.orgacs.org |

| Ligand | P(t-Bu)₃, PPh₃, X-Phos, Phosphine-imidazolium salts | Bulky, electron-rich phosphines are often required for aryl bromides. acs.orgorganic-chemistry.org |

| Base | Na₂CO₃, Cs₂CO₃, Et₃N, Cy₂NMe | Neutralizes the HX formed during the reaction. researchgate.netorganic-chemistry.org |

| Solvent | DMF, NMP, Toluene, DMSO | Aprotic polar solvents are commonly used. |

| Alkene Partner | Acrylates, Styrenes, Cycloalkenes | The substrate that undergoes vinylation. researchgate.net |

Sonogashira Reaction

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org The classic protocol uses a dual catalytic system of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. wikipedia.orgnih.gov This reaction proceeds under mild conditions and is tolerant of many functional groups, including the anilines present in the target molecule. researchgate.net Copper-free versions have also been developed to avoid the homocoupling of alkynes, a common side reaction. libretexts.orgnih.gov

| Component | Examples | Purpose/Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | The primary catalyst for the cross-coupling cycle. libretexts.org |

| Copper Co-catalyst | CuI (Copper(I) iodide) | Forms a copper acetylide intermediate, facilitating the reaction. wikipedia.org |

| Ligand | PPh₃ (often part of the catalyst complex) | Stabilizes the palladium catalyst. |

| Base/Solvent | Et₃N, Diethylamine, Piperidine | Acts as both the base and often the solvent. wikipedia.org |

| Alkyne Partner | Phenylacetylene, Trimethylsilylacetylene | The terminal alkyne providing the C(sp) nucleophile. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction is a powerful tool for synthesizing arylamines from precursors like this compound. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and often dictates the scope and efficiency of the reaction, particularly for coupling with an already substituted aniline. maynoothuniversity.ie

| Component | Examples | Purpose/Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common palladium pre-catalysts used at 1-5 mol%. maynoothuniversity.ie |

| Ligand | (±)-BINAP, XPhos, t-BuXPhos, RuPhos | Bulky, electron-rich phosphine ligands are essential for high yields. organic-chemistry.orgnih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. maynoothuniversity.ienih.gov |

| Solvent | Toluene, Dioxane, TMO | Anhydrous, aprotic solvents are typically used. maynoothuniversity.ie |

| Amine Partner | Primary amines, Secondary amines, Anilines | The nucleophilic coupling partner. |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Aromatic Methyl Substituent

The methyl group on the aromatic ring is less reactive than the bromine atom but can still be functionalized, typically under more forcing conditions involving radical or oxidative pathways.

The position of the methyl group is benzylic, meaning the C-H bonds are weaker than those of a typical alkane due to the resonance stabilization of the resulting benzylic radical or cation. youtube.com This unique stability allows for selective reactions at the methyl group.

Side-Chain Halogenation: Free-radical halogenation can occur selectively at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This would convert the methyl group of this compound into a bromomethyl group, providing a new site for subsequent nucleophilic substitution reactions. youtube.compearson.com

Oxidation: The methyl group can be oxidized to various higher oxidation states, such as an aldehyde, a carboxylic acid, or in some cases, can lead to quinone formation. core.ac.uk The outcome depends on the oxidizing agent and the reaction conditions.

Strong Oxidation: Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃) under heating can oxidize the methyl group completely to a carboxylic acid. However, these harsh conditions may also degrade the sensitive amino groups.

Controlled Oxidation: Milder oxidizing agents might allow for the formation of the corresponding aldehyde.

Ring Oxidation: The oxidation of substituted anilines can be complex. Depending on the oxidant, oxidation may occur at the nitrogen atoms or on the ring itself, potentially leading to the formation of quinone-type structures, especially given the presence of the two activating amino groups. osti.govacs.org

Synergistic Effects of Substituents on Aromatic Ring Activation and Deactivation

The reactivity of the benzene ring in this compound is governed by the cumulative electronic and steric effects of its three substituents: the two amino groups, the methyl group, and the bromine atom. The two amino groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. The methyl group is also an activating, ortho-, para-director through an inductive effect. Conversely, the bromine atom is a deactivating, yet ortho-, para-directing group, exerting an electron-withdrawing inductive effect alongside a weaker electron-donating resonance effect.

In the context of electrophilic aromatic substitution, the positions most susceptible to attack are those most activated by the combined influence of the amino and methyl groups. The bromine atom's deactivating inductive effect is somewhat offset by its resonance donation, but its presence can sterically hinder attack at adjacent positions.

Detailed Mechanistic Investigations of Novel Chemical Transformations

The primary transformational pathways of this compound involve the nucleophilic character of its adjacent amino groups, leading to the formation of various heterocyclic systems. Additionally, the bromine substituent provides a handle for transition metal-catalyzed cross-coupling reactions.

Cyclocondensation Reactions for Heterocycle Synthesis

A cornerstone of the reactivity of 1,2-diamines is their cyclocondensation with 1,2-dicarbonyl compounds to form quinoxalines. thepharmajournal.com In the case of this compound, this reaction proceeds readily. The mechanism involves the initial nucleophilic attack of one of the amino groups on a carbonyl carbon of the dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization via attack of the second amino group on the other carbonyl carbon, leading to a dihydroxydihydroquinoxaline intermediate. Subsequent dehydration yields the aromatic quinoxaline (B1680401) ring system. The electron-donating methyl group enhances the nucleophilicity of the amino groups, facilitating the initial attack.

Similarly, reaction with other reagents can lead to different heterocyclic systems. For instance, condensation with cyanogen bromide can lead to the formation of benzimidazoles.

| Reagent Type | Product Class | Mechanistic Highlights |

| 1,2-Dicarbonyl Compounds | Quinoxalines | Nucleophilic attack of diamine on carbonyls, followed by cyclization and dehydration. |

| Carboxylic Acids/Derivatives | Benzimidazoles | Initial N-acylation followed by intramolecular cyclization and dehydration. |

| Phosgene/Equivalents | Benzimidazolones | Formation of a urea-type linkage followed by cyclization. |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is a key functional group for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents at the 3-position. d-nb.infomdpi.comuwindsor.ca

The general mechanism for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a palladium(II) intermediate.

Transmetalation (for Suzuki and Sonogashira): The organic group from the coupling partner (e.g., an organoboron compound in the Suzuki reaction or a terminal alkyne in the Sonogashira reaction) is transferred to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond.

The amino and methyl groups, being electron-donating, can influence the electronic properties of the aryl-palladium intermediate, potentially affecting the rates of oxidative addition and reductive elimination.

| Coupling Reaction | Coupling Partner | Resulting Structure |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids/Esters | 3-Aryl/Vinyl-5-methylbenzene-1,2-diamine |

| Sonogashira | Terminal Alkynes | 3-Alkynyl-5-methylbenzene-1,2-diamine |

| Buchwald-Hartwig | Amines, Amides | N-Aryl/Heteroaryl derivatives at the 3-position |

The ability to perform these cross-coupling reactions on the bromo-substituted diamine allows for the synthesis of complex, functionalized quinoxalines and other heterocycles after the initial cyclocondensation reaction. This highlights the versatility of this compound as a scaffold in medicinal and materials chemistry.

Computational and Theoretical Chemistry Studies of 3 Bromo 5 Methylbenzene 1,2 Diamine

Quantum Chemical Investigations on Molecular Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. For 3-bromo-5-methylbenzene-1,2-diamine, these investigations would provide critical insights into its behavior and potential applications.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. A typical study on this compound would involve geometry optimization using a functional such as B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). This process determines the most stable three-dimensional arrangement of the atoms in the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The electronic structure, which governs the molecule's properties, would also be elucidated.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is the site of electron donation (nucleophilicity), while the LUMO is the site of electron acceptance (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, this analysis would pinpoint the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only, as specific data for this compound is not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would highlight the electrophilic and nucleophilic centers, offering a clear prediction of its reactive behavior.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is used to study charge transfer and the delocalization of electron density within a molecule. It examines the interactions between filled and vacant orbitals, quantifying the stabilization energies associated with these hyperconjugative interactions. For the target molecule, NBO analysis would provide insights into the intramolecular charge transfer from the electron-donating amino and methyl groups to the electron-withdrawing bromine atom and the benzene (B151609) ring.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a detailed picture of electron pairing and localization in a molecule. These methods are particularly useful for characterizing the nature of chemical bonds and lone pairs. For this compound, ELF and LOL studies would offer a nuanced understanding of the bonding environment around the nitrogen and bromine atoms.

Chemical Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Potential (μ) | Data not available |

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Note: This table is for illustrative purposes only, as specific data for this compound is not available in the literature.

In Silico Prediction of Spectroscopic Signatures for Derivative Characterization

Computational methods are invaluable for predicting spectroscopic signatures such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are crucial for the characterization of novel derivatives of this compound.

In silico spectroscopic predictions are typically performed using Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) methods. By calculating the optimized molecular geometry and the electronic distribution, it is possible to predict the chemical shifts in ¹H and ¹³C NMR spectra, the vibrational frequencies in IR spectroscopy, and the electronic transitions in UV-Vis spectroscopy.

For a hypothetical derivative, such as a Schiff base formed by the condensation of this compound with an aldehyde, DFT calculations could predict the following spectroscopic data:

| Spectroscopic Technique | Predicted Signature | Interpretation |

| ¹H NMR | Chemical shifts for aromatic protons, methyl protons, and imine protons. | The specific chemical shifts would be influenced by the electronic environment created by the bromine atom, the methyl group, and the substituent from the aldehyde. |

| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule. | The positions of the signals would help in confirming the carbon skeleton of the new derivative. |

| IR Spectroscopy | Vibrational frequencies for N-H, C-H, C=N (imine), and C-Br bonds. | The appearance of a strong C=N stretching frequency and the disappearance of the N-H stretching frequencies of the diamine would confirm the formation of the Schiff base. |

| UV-Vis Spectroscopy | Wavelengths of maximum absorption (λmax). | The electronic transitions, typically π → π* and n → π*, would be predicted, providing information about the conjugated system of the derivative. |

These in silico predictions serve as a valuable guide for experimental chemists in identifying and characterizing new compounds synthesized from this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies.

For reactions involving this compound, such as the synthesis of benzimidazoles or other heterocyclic compounds, computational studies can elucidate the step-by-step mechanism. For instance, in the formation of a benzimidazole (B57391) derivative from this compound and an aldehyde, the reaction likely proceeds through a multi-step process involving nucleophilic attack, cyclization, and dehydration.

A computational study of such a reaction would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (this compound and the aldehyde) and the final benzimidazole product are optimized to find their lowest energy structures.

Transition State Searching: Algorithms are used to locate the transition state structures connecting the reactants, intermediates, and products.

Frequency Calculations: These calculations confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state is the correct one for the reaction step.

A hypothetical reaction coordinate diagram for the formation of a benzimidazole derivative might look like this:

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

| 1. Nucleophilic attack | Tetrahedral intermediate | 15-20 |

| 2. Cyclization | Cyclization transition state | 10-15 |

| 3. Dehydration | Dehydration transition state | 20-25 |

These calculations provide valuable insights into the rate-determining step of the reaction and can help in optimizing reaction conditions to improve yields. While specific studies on this compound are scarce, research on the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide to form 4,5-diaminophthalonitrile (B137029) has been investigated using DFT, revealing the transition states and thermodynamic properties of the reaction. researchgate.net Such studies on analogous molecules provide a framework for understanding the reactivity of this compound.

Conformational Landscape Analysis and Isomerization Pathways

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers between them.

For this compound, the primary conformational flexibility arises from the rotation of the two amino groups (-NH₂) and the methyl group (-CH₃). Computational methods can be used to perform a systematic search of the conformational space to identify all low-energy conformers.

The relative energies of different conformers can be calculated using quantum mechanical methods. This information is crucial for understanding which conformations are likely to be populated at a given temperature.

| Conformer | Dihedral Angle (C1-C2-N-H) | Relative Energy (kcal/mol) |

| 1 | 0° | 0.0 |

| 2 | 180° | 0.5 |

| 3 | 90° | 3.0 |

Isomerization pathways, such as the interconversion between different conformers or tautomers, can also be investigated computationally. The transition states for these processes can be located, and the activation barriers can be calculated. This information is important for understanding the dynamic behavior of the molecule. For example, studies on the isomerization of allylbenzenes have been conducted, which, while not directly related to the title compound, showcase the power of computational chemistry in understanding isomerization processes. researchgate.net

3 Bromo 5 Methylbenzene 1,2 Diamine As a Versatile Synthetic Scaffold and Building Block

Design Principles for Utilizing the Compound as a Molecular Scaffold

The utility of 3-bromo-5-methylbenzene-1,2-diamine as a molecular scaffold is rooted in several key design principles derived from its distinct structural features. The vicinal diamine functionality serves as a highly reactive handle for the construction of various heterocyclic systems. The strategic placement of the bromo and methyl substituents on the benzene (B151609) ring provides a means to modulate the electronic properties and steric environment of the resulting molecules, and offers further opportunities for functionalization.

The primary design considerations include:

Inherent Reactivity of the o-Phenylenediamine (B120857) Moiety: The two adjacent amino groups are poised for facile condensation reactions with 1,2-dicarbonyl compounds and their equivalents to form stable six-membered heterocyclic rings, most notably quinoxalines. This predictable reactivity is a cornerstone of its use as a scaffold.

Regiocontrol through Substitution: The methyl group, being an ortho-, para-director and the bromine atom, also an ortho-, para-director (though deactivating), influences the regioselectivity of further electrophilic aromatic substitution reactions on the benzene ring. This allows for controlled derivatization of the core scaffold.

Orthogonal Reactivity: The bromine atom provides a reactive site for a different set of chemical transformations, primarily transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This "orthogonal" reactivity allows for the introduction of diverse substituents at a later stage of a synthetic sequence, without interfering with the chemistry of the diamine functionality.

These design principles enable chemists to strategically employ this compound as a foundational element for building complex molecules with desired structural and functional attributes.

Synthesis of Complex Polycyclic Aromatic Compounds and Fused Ring Systems

The inherent reactivity of the o-phenylenediamine unit within this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions typically proceed through condensation mechanisms, leading to the formation of stable aromatic and heteroaromatic rings.

Quinoxalines: The most common application of o-phenylenediamines is in the synthesis of quinoxalines, which are important structural motifs in many biologically active compounds. The reaction of this compound with various 1,2-dicarbonyl compounds, such as glyoxal, biacetyl, or benzil (B1666583), readily yields the corresponding substituted quinoxalines. The reaction is often carried out in refluxing ethanol (B145695) or acetic acid and can be catalyzed by acids.

Phenazines: Phenazines are another class of polycyclic aromatic compounds that can be synthesized from o-phenylenediamine derivatives. The condensation of this compound with o-benzoquinones provides a direct route to substituted phenazines. thieme-connect.comthieme-connect.comresearchgate.net This reaction allows for the construction of extended aromatic systems with interesting photophysical and electronic properties.

Benzimidazoles: Benzimidazoles, another privileged scaffold in medicinal chemistry, can be synthesized from this compound by reaction with aldehydes, carboxylic acids, or their derivatives. researchgate.netorganic-chemistry.orgeijppr.comnih.govrsc.org For instance, condensation with an aldehyde in the presence of an oxidizing agent, or with a carboxylic acid under dehydrating conditions, leads to the formation of the benzimidazole (B57391) ring. The bromine and methyl substituents remain on the benzene ring, providing further points for diversification.

| Starting Material | Reagent | Resulting Heterocycle |

| This compound | 1,2-Dicarbonyl Compound | Substituted Quinoxaline (B1680401) |

| This compound | o-Benzoquinone | Substituted Phenazine |

| This compound | Aldehyde/Carboxylic Acid | Substituted Benzimidazole |

Development of Advanced Ligands for Homogeneous and Heterogeneous Catalysis

The ability of the two amino groups in this compound to coordinate with metal centers makes it a valuable precursor for the synthesis of advanced ligands for catalysis. The resulting metal complexes can function as either homogeneous or heterogeneous catalysts for a variety of organic transformations.

The diamine can be derivatized to form multidentate ligands. For example, Schiff base condensation with salicylaldehyde (B1680747) derivatives yields tetradentate Salen-type ligands. These ligands can then be complexed with various transition metals, such as palladium, copper, or nickel, to generate catalysts for cross-coupling reactions, oxidations, and other transformations. ekb.eg The bromine atom on the ligand backbone can be used to anchor the complex to a solid support, leading to the development of recyclable heterogeneous catalysts.

Furthermore, the o-phenylenediamine moiety itself can act as a redox-active ligand, participating in electron transfer processes during a catalytic cycle. nih.govacs.org This property can be exploited to enable novel reactivity and to facilitate challenging transformations. The methyl and bromo substituents can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity. acs.org

| Ligand Type | Metal | Potential Catalytic Application |

| Schiff Base (from this compound) | Palladium(II) | Heck and Suzuki Cross-Coupling Reactions |

| Schiff Base (from this compound) | Copper(II) | Oxidation Reactions |

| N-Heterocyclic Carbene Precursor | Rhodium(I) / Iridium(I) | Hydrogenation and Hydroformylation |

Integration into Supramolecular Assemblies and Macrocyclic Systems

The directional hydrogen bonding capabilities of the amino groups and the potential for metal coordination make this compound a suitable building block for the construction of supramolecular assemblies and macrocyclic systems.

The condensation of o-phenylenediamines with dicarbonyl compounds or other linkers can lead to the formation of macrocycles. acs.orgnih.govresearchgate.netbohrium.com The size and shape of the resulting macrocycle can be controlled by the choice of the linking unit. The bromine atom can be used to introduce further functionality or to direct the self-assembly of the macrocycles into more complex architectures through halogen bonding or other non-covalent interactions.

These macrocyclic hosts can be designed to encapsulate guest molecules, leading to applications in sensing, catalysis, and drug delivery. The methyl group can influence the conformation of the macrocycle and the binding affinity for specific guests.

Role in the Elaboration of Diverse Chemical Libraries

In the field of drug discovery and materials science, the generation of diverse chemical libraries is crucial for identifying new lead compounds and materials with desired properties. This compound is an excellent scaffold for combinatorial chemistry and diversity-oriented synthesis due to its multiple points of functionalization.

The vicinal diamines can be reacted with a library of dicarbonyl compounds to generate a library of quinoxalines. Subsequently, the bromine atom can be subjected to a variety of palladium-catalyzed cross-coupling reactions with a diverse set of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or alkenes (Heck coupling) to introduce a second level of diversity. This approach allows for the rapid generation of a large number of structurally diverse molecules from a single, readily available starting material. The resulting libraries of compounds can then be screened for biological activity or other properties. nih.gov

Advanced Analytical and Characterization Methodologies in Research on 3 Bromo 5 Methylbenzene 1,2 Diamine Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Multi-dimensional NMR Spectroscopy, High-Resolution Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the detailed structural characterization of 3-Bromo-5-methylbenzene-1,2-diamine derivatives. These techniques provide precise information about the molecular framework, connectivity of atoms, and the electronic environment of the nuclei.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the complex structures of these derivatives. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, multi-dimensional techniques like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to resolve overlapping signals and definitively assign proton and carbon resonances, especially in complex heterocyclic derivatives. ipb.ptresearchgate.net For instance, in the characterization of novel organometallic complexes involving substituted benzene-1,2-diamines, ¹H-NMR is a standard characterization method. researchgate.net The increasing complexity of synthetic derivatives often requires the use of more advanced 1D and 2D NMR techniques to resolve all resonance lines. ipb.pt

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. This is critical for confirming the identity of newly synthesized derivatives of this compound. researchgate.net For example, in a study on the synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, where this compound was a starting material, HRMS was used for characterization. mdpi.com Predicted collision cross-section (CCS) values from techniques like CCSbase can further aid in structural confirmation by providing information on the ion's shape. uni.lu

| Technique | Information Provided | Application Example |

| Multi-dimensional NMR | - Connectivity of atoms (COSY)- Direct C-H correlations (HSQC)- Long-range C-H correlations (HMBC) | Resolving overlapping signals in complex heterocyclic derivatives to confirm regiochemistry. |

| High-Resolution Mass Spectrometry (HRMS) | - Exact molecular weight- Elemental composition | Confirming the molecular formula of newly synthesized organometallic complexes. researchgate.net |

Chromatographic Separation and Purity Assessment Methods (e.g., HPLC, UPLC, GC-MS)

Chromatographic techniques are fundamental for the separation of this compound derivatives from reaction mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for both purification and purity analysis. These methods are particularly useful for non-volatile and thermally sensitive compounds. For instance, HPLC with a C18 reverse-phase column is a common method for analyzing bromobenzene (B47551) metabolites and can be adapted for derivatives of this compound. nih.gov The development of a validated HPLC method is crucial for detecting unreacted starting materials and impurities in newly synthesized products. bas.bg In some cases, preparative HPLC is necessary for the purification of reaction products, especially for separating regioisomers. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile derivatives. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of individual components in a mixture. google.com For example, GC-MS has been used to identify and characterize various benzene (B151609) derivatives and their metabolites. google.comnist.gov

| Method | Principle | Typical Application |

| HPLC/UPLC | Separation based on differential partitioning between a stationary and a mobile phase. | Purity assessment of synthesized compounds and separation of isomers. nih.gov |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Identification of reaction byproducts and volatile derivatives. google.com |

X-ray Crystallography for Precise Solid-State Structure Determination of Reaction Products and Intermediates

X-ray Crystallography provides an unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique is the gold standard for confirming the molecular structure of reaction products and intermediates derived from this compound. researchgate.net For example, the structures of novel organometallic complexes of substituted benzene-1,2-diamines have been confirmed by X-ray crystallography. researchgate.net It has also been used to determine the crystal structures of benzodiazepines formed from the reaction of related diamines. researchgate.net The precise bond lengths, bond angles, and stereochemistry obtained from X-ray diffraction are invaluable for understanding the molecule's properties and reactivity. researchgate.netresearchgate.net

| Parameter | Information Yielded | Significance |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. | Fundamental property of the crystalline solid. |

| Atomic Coordinates | Precise location of each atom in the unit cell. | Allows for the determination of bond lengths and angles. |

| Intermolecular Interactions | Reveals hydrogen bonding and other non-covalent interactions. | Important for understanding crystal packing and solid-state properties. |

Spectroelectrochemical Methods for Electronic and Redox Property Analysis

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the properties of molecules as they undergo oxidation or reduction. This is particularly relevant for derivatives of this compound, as the aromatic diamine core can be electroactive.

Cyclic Voltammetry (CV) is often used to investigate the redox behavior of these compounds, providing information on oxidation and reduction potentials. By coupling CV with UV-Vis or other spectroscopic methods, changes in the electronic structure upon electron transfer can be monitored. The electrochemical behavior of copper(II) complexes with Schiff-base ligands, which can be derived from diamines, has been studied using cyclic voltammetry and spectroelectrochemistry. researchgate.net These studies can reveal the formation of conducting polymeric films on the electrode surface. researchgate.net The electrochemical properties of 1,10-phenanthroline (B135089) derivatives, which can be synthesized from o-phenylenediamines, have also been investigated using cyclic voltammetry and correlated with their HOMO and LUMO energies calculated by density functional theory (DFT). mdpi.com

| Technique | Measurement | Derived Information |

| Cyclic Voltammetry (CV) | Current response to a triangular potential waveform. | Oxidation and reduction potentials, reversibility of redox processes. |

| Spectroelectrochemistry (e.g., UV-Vis) | Spectroscopic changes during controlled potential electrolysis. | Electronic structure of redox species, identification of intermediates. |

Future Perspectives and Emerging Research Avenues for 3 Bromo 5 Methylbenzene 1,2 Diamine

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of aromatic diamines and their derivatives often involves multi-step processes with harsh reagents and significant waste generation. The future of synthesizing 3-Bromo-5-methylbenzene-1,2-diamine and its derivatives is increasingly geared towards green and sustainable chemistry principles.

Recent research has focused on developing eco-friendly methods for the synthesis of o-phenylenediamines. One promising approach involves the use of air as a green oxidant in a copper and iodine co-catalyzed direct conversion of cyclohexanones to substituted o-phenylenediamines. rsc.orgrsc.org This method avoids pre-functionalized arenes and minimizes hazardous by-products. rsc.org Another green strategy employs water extract of papaya bark ash (WEPBA) as a catalyst for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines at room temperature, eliminating the need for hazardous solvents and complex purification. researchgate.net

Deep eutectic solvents (DES) are also emerging as a green alternative to traditional organic solvents. nih.gov For instance, a mixture of choline (B1196258) chloride and urea (B33335) can serve as both the solvent and catalyst for the synthesis of benzimidazole (B57391) derivatives from o-phenylenediamines and aldehydes, offering high yields and simple work-up procedures. nih.gov Furthermore, ultrasonic irradiation in water with catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) presents a chemoselective and high-yield pathway for benzimidazole synthesis. eijppr.com These methodologies represent a significant step towards more environmentally benign production of compounds derived from this compound.

Table 1: Comparison of Green Synthesis Methods for o-Phenylenediamine (B120857) Derivatives

| Method | Catalyst/Solvent | Key Advantages | Starting Materials |

| Aerobic Oxidative Aromatization | I₂/Cu co-catalysis, Air | Uses air as a green oxidant, mild conditions. rsc.orgrsc.org | Cyclohexanones, Amines rsc.orgrsc.org |

| Biocatalysis | Water Extract of Papaya Bark Ash (WEPBA) | Renewable catalyst, room temperature, no purification needed. researchgate.net | o-Phenylenediamine, Benzoyl chloride researchgate.net |

| Deep Eutectic Solvents (DES) | Choline chloride/urea | Eco-friendly solvent, high yields, simple work-up. nih.gov | o-Phenylenediamine, Aldehydes nih.gov |

| Ultrasonic Irradiation | Tetrabutylammonium fluoride (TBAF) in water | High chemoselectivity, excellent yields, ambient temperature. eijppr.com | o-Phenylenediamine, Aldehydes eijppr.com |

Exploration of Novel Catalytic Transformations Mediated by the Compound

While this compound is primarily a synthetic intermediate, its derivatives, particularly benzimidazoles, are being explored for their catalytic activities. researchgate.net The diamine moiety is a key component in the formation of N-heterocyclic carbene (NHC) precursors and other ligands for transition metal catalysis. The unique electronic and steric properties imparted by the bromo and methyl substituents on the this compound backbone can influence the stability and reactivity of the resulting metal complexes.

Research into the catalytic applications of benzimidazole derivatives, which can be synthesized from this compound, includes their use in oxidation reactions. researchgate.net Furthermore, cobalt complexes derived from aromatic diamines have been shown to catalyze the dehydrogenative coupling of aromatic diamines and primary alcohols to produce 2-substituted benzimidazoles. rsc.org The development of catalysts based on this scaffold could lead to novel and selective transformations in organic synthesis. The bromine atom also provides a handle for further functionalization, such as through cross-coupling reactions, to tune the catalytic properties of the resulting molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability. The integration of this compound and its reactions into these platforms is a promising area of future research.

The synthesis of benzimidazoles, a key application of o-phenylenediamines, has been successfully adapted to flow chemistry systems. researchgate.net Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the products. For example, the monoacylation of o-phenylenediamine with benzoic anhydride (B1165640) has been demonstrated in a continuous flow setup, showcasing the potential for selective transformations. researchgate.net Stopped-flow spectrophotometry has also been employed to study the kinetics of o-phenylenediamine oxidation, a technique that can be valuable for optimizing reaction conditions in continuous systems. nih.gov

Automated synthesis platforms can be utilized for the rapid generation of libraries of benzimidazole derivatives from this compound for high-throughput screening in drug discovery. dergipark.org.tr The development of robust and reliable flow and automated synthesis protocols for reactions involving this compound will be crucial for its industrial application.

Computational-Aided Design of Novel Molecules Incorporating the this compound Motif

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. These methods are being increasingly applied to design novel molecules with desired properties based on specific molecular scaffolds. The this compound motif serves as a valuable starting point for such in silico design efforts.

Computer-aided drug design has been used to develop pharmacophore models for enzyme inhibitors, leading to the identification of substituted benzimidazoles as promising candidates. nih.gov Docking studies can predict the binding interactions of molecules derived from this compound with biological targets, such as E. coli DNA gyrase B. nih.gov These studies suggest that the functional groups on the benzimidazole scaffold can form key hydrogen bonds with amino acid residues in the active site of the enzyme. nih.gov

Density Functional Theory (DFT) calculations are employed to investigate the electronic properties, such as HOMO-LUMO energy gaps, and nonlinear optical properties of derivatives. acs.orgresearchgate.net This information is crucial for designing new materials with specific electronic or optical characteristics. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help in the early-stage evaluation of the drug-likeness of newly designed compounds. auctoresonline.orgnih.gov The combination of these computational approaches allows for the rational design of novel, biologically active molecules and functional materials based on the this compound scaffold, prioritizing synthetic efforts on the most promising candidates. rsc.org

Table 2: Computationally Explored Properties of Substituted Benzimidazole Derivatives

| Computational Method | Property Investigated | Application | Reference |

| Molecular Docking | Binding affinity to biological targets (e.g., DNA gyrase B) | Drug Discovery (Anticancer, Antimicrobial) | nih.govresearchgate.net |

| DFT Calculations | HOMO-LUMO energy gap, nonlinear optical properties | Materials Science (Electronics, Optics) | acs.orgresearchgate.net |

| Pharmacophore Modeling | Identification of key structural features for biological activity | Drug Design | nih.gov |

| In Silico ADMET | Prediction of pharmacokinetic and toxicity profiles | Drug Development | auctoresonline.orgnih.gov |

Q & A

Q. What are the established synthetic routes for 3-bromo-5-methylbenzene-1,2-diamine, and how can selectivity be ensured?

The synthesis typically involves bromination of a methyl-substituted benzene-1,2-diamine precursor. Selective bromination at the 5th position is achieved using N-bromosuccinimide (NBS) in acetic acid under controlled conditions (50–60°C, inert atmosphere) to minimize over-bromination . For reproducibility, monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using H NMR (characteristic singlet for aromatic protons at the 5th position) .

Q. How should this compound be stored to maintain stability?

Store the compound under inert gas (nitrogen/argon) at 2–8°C in amber glass vials to prevent oxidation and photodegradation. The amine groups are sensitive to moisture and air, leading to decomposition; thus, desiccants like silica gel are recommended in storage containers .

Q. What spectroscopic techniques are critical for characterizing this compound?

- H NMR : Peaks at δ 6.5–7.0 ppm (aromatic protons) and δ 2.3 ppm (methyl group).

- LC-MS : Molecular ion peak at m/z 201.06 (M+H) confirms molecular weight.

- FT-IR : N-H stretches (3300–3500 cm) and C-Br vibrations (500–600 cm) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in coordination chemistry?

The bromine atom acts as a weak electron-withdrawing group, enhancing the Lewis acidity of adjacent amine groups. This facilitates coordination with transition metals (e.g., Pd, Cu) in catalytic systems. For example, in Suzuki-Miyaura couplings, the compound’s diamine moiety stabilizes metal centers, while the bromine serves as a leaving group for cross-coupling reactions . X-ray crystallography (using SHELXL ) can confirm metal-ligand bond lengths and geometry.

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

Structural analogs (e.g., 5-bromo-3-iodobenzene-1,2-diamine ) show varying IC values due to halogen electronegativity and steric effects. To address discrepancies:

- Perform comparative molecular docking studies to assess binding affinity differences.

- Use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions with biological targets (e.g., kinase enzymes).

- Validate findings via CRISPR-edited cell lines to isolate specific pathways .

Q. How can computational methods optimize reaction conditions for derivatives of this compound?

Density functional theory (DFT) calculations predict transition states and activation energies for bromine substitution reactions. For example:

- Simulate bromine migration pathways under varying temperatures.

- Compare solvent effects (acetic acid vs. dichloromethane) on reaction kinetics using COSMO-RS models.

Validate predictions with experimental Arrhenius plots and HPLC purity assessments .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

The compound’s low melting point (63–64°C ) and hygroscopicity complicate crystallization. Strategies include:

- Slow vapor diffusion with hexane/ethyl acetate mixtures.

- Seeding with microcrystals from rapid cooling.

- Use synchrotron radiation for high-resolution data collection on small, fragile crystals .

Methodological Notes

- Contradictory Data : and describe differing bromination reagents (NBS vs. Br). NBS is preferred for regioselectivity, while Br may require strict stoichiometric control to avoid di-bromination.

- Safety : Always handle under fume hoods; the compound’s irritant properties necessitate PPE (nitrile gloves, goggles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.